Cyclohexyl stearate Cyclohexyl stearate
Brand Name: Vulcanchem
CAS No.: 104-07-4
VCID: VC20997937
InChI: InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h23H,2-22H2,1H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OC1CCCCC1
Molecular Formula: C24H46O2
Molecular Weight: 366.6 g/mol

Cyclohexyl stearate

CAS No.: 104-07-4

Cat. No.: VC20997937

Molecular Formula: C24H46O2

Molecular Weight: 366.6 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl stearate - 104-07-4

Specification

CAS No. 104-07-4
Molecular Formula C24H46O2
Molecular Weight 366.6 g/mol
IUPAC Name cyclohexyl octadecanoate
Standard InChI InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h23H,2-22H2,1H3
Standard InChI Key NRVKWKPZZQHRSP-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OC1CCCCC1
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OC1CCCCC1
Melting Point 44.0 °C

Introduction

Physical and Chemical Properties

Cyclohexyl stearate possesses distinct physical and chemical properties that determine its behavior and applications. The compound exists as a solid at room temperature with a well-defined melting point. Its physical characteristics are influenced by both the cyclic cyclohexyl group and the long-chain stearate portion of the molecule.

Physical Properties

The physical properties of cyclohexyl stearate have been well-documented through various analytical methods. These properties are summarized in the following table:

PropertyValueReference
Melting point44°C
Boiling point457.35°C (estimated)
Density0.8890
Refractive index1.4894 (estimated)
Molecular weight366.62 g/mol
Physical state at 25°CSolid

These physical properties influence the handling, processing, and application of cyclohexyl stearate in various industrial contexts. The relatively high boiling point suggests thermal stability, while the moderate melting point allows for easier processing in industrial applications.

Chemical Properties

Chemically, cyclohexyl stearate behaves as a typical ester. It can undergo hydrolysis under appropriate conditions to yield stearic acid and cyclohexanol. The ester linkage provides a site for various chemical transformations, including transesterification reactions. Like other esters, it exhibits limited solubility in water but is soluble in many organic solvents, particularly non-polar ones like cyclohexane.

The chemical reactivity of cyclohexyl stearate is primarily determined by the ester functional group. Under basic conditions, it undergoes saponification to produce the corresponding carboxylate salt and cyclohexanol. In the presence of acids, it can undergo hydrolysis, though at a slower rate compared to smaller esters due to steric hindrance from the large cyclohexyl group and the long stearate chain.

Chemical Structure and Identification

The molecular structure of cyclohexyl stearate consists of a stearic acid moiety connected to a cyclohexyl group through an ester bond. This structure contributes to its physical properties and chemical behavior.

Structural Information

Cyclohexyl stearate has the molecular formula C₂₄H₄₆O₂, with a molecular weight of 366.6208 g/mol . The compound's structure features an 18-carbon stearate chain attached to a cyclohexyl ring through an ester linkage. This arrangement creates a molecule with specific structural characteristics that influence its behavior in chemical reactions and physical processes.

Identification Parameters

For precise identification of cyclohexyl stearate, several parameters have been established:

Identification ParameterValueReference
CAS Registry Number104-07-4
IUPAC Standard InChIKeyNRVKWKPZZQHRSP-UHFFFAOYSA-N
MDL numberMFCD00129093
EINECS203-171-1
Retention Index (RI)2628

These identification parameters serve as unique identifiers for cyclohexyl stearate in chemical databases and literature. The retention index, measured under specific gas chromatographic conditions (Ultra-1 capillary column, temperature program from 80°C to 260°C at 3 K/min), provides a valuable parameter for analytical identification .

Synthesis and Production Methods

The synthesis of cyclohexyl stearate typically involves the esterification of stearic acid with cyclohexanol. This reaction can be conducted under different conditions depending on the required purity and yield.

Esterification Reaction

The primary method for producing cyclohexyl stearate is through direct esterification. In this process, stearic acid reacts with cyclohexanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction proceeds with the elimination of water, which is often removed to drive the equilibrium toward the product. The reaction can be represented as:

Stearic acid + Cyclohexanol ⟶ Cyclohexyl stearate + Water

The reaction typically requires elevated temperatures and extended reaction times to achieve satisfactory yields. After completion, the product is purified through techniques such as recrystallization or distillation, depending on the required purity level.

Research Findings

Adsorption Behavior

While direct research on cyclohexyl stearate is limited in the provided search results, relevant research on related compounds provides valuable insights. Studies on stearic acid adsorption from cyclohexane onto iron oxide surfaces reveal interesting behavior that may be relevant to understanding cyclohexyl stearate interactions.

Research has demonstrated that stearic acid adsorption from cyclohexane onto iron oxide follows a Langmuir isotherm model, described by the equation:

A = (Am × K × C) / (1 + K × C)

where A is the adsorption amount, Am is the maximum adsorption at high concentration, K is the Langmuir constant, and C is the equilibrium concentration .

The thermodynamic parameters for this adsorption process have been determined:

ParameterValueReference
ΔH adsorption-28.9 ± 4.3 kJ mol⁻¹
ΔS adsorption-31 ± 15 J K⁻¹ mol⁻¹

These values indicate that the adsorption process is exothermic and results in a decrease in entropy . This thermodynamic profile suggests that the adsorption is energetically favorable but leads to a more ordered state at the interface.

Effects of Water and Pressure

Research on stearic acid in cyclohexane has shown that the presence of water can significantly affect adsorption behavior. In water-saturated cyclohexane (2.3 mM water content), there is a modest reduction in the adsorption of stearic acid compared to dry cyclohexane . This effect is attributed to competitive adsorption, where water molecules compete with stearic acid for adsorption sites on the iron oxide surface.

These findings may have implications for understanding the behavior of cyclohexyl stearate in similar systems, particularly in processes involving high pressures or mixed solvent environments.

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